molecular formula C8H8BrFO2 B1291895 (5-Bromo-3-fluoro-2-methoxyphenyl)methanol CAS No. 470668-69-0

(5-Bromo-3-fluoro-2-methoxyphenyl)methanol

Cat. No. B1291895
M. Wt: 235.05 g/mol
InChI Key: YGMACJKTPMUUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(5-Bromo-3-fluoro-2-methoxyphenyl)methanol” is a halogenated aromatic alcohol that contains bromine, fluorine, and a methoxy group attached to a phenyl ring. While the provided papers do not directly discuss this compound, they do provide insights into similar halogenated aromatic compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for “(5-Bromo-3-fluoro-2-methoxyphenyl)methanol”.

Synthesis Analysis

The synthesis of halogenated aromatic compounds can be complex, involving multiple steps and the need for enantiomeric purity. For example, the synthesis of enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane is a 7-step procedure starting from a ketone precursor and involves the resolution of a diastereomeric acid by crystallization to achieve high enantiomeric purity . This suggests that the synthesis of “(5-Bromo-3-fluoro-2-methoxyphenyl)methanol” could also involve multiple steps and may require careful control of stereochemistry if enantiomeric purity is desired.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds can be determined using techniques such as X-ray crystallography. For instance, the structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was confirmed using this method, providing detailed information about the crystal system and cell dimensions . This implies that a similar approach could be used to determine the molecular structure of “(5-Bromo-3-fluoro-2-methoxyphenyl)methanol”, which would be crucial for understanding its reactivity and physical properties.

Chemical Reactions Analysis

Halogenated aromatic alcohols can undergo various chemical reactions, including palladium-catalyzed transformations. The synthesis of fluorenones from bis(2-bromophenyl)methanols via a palladium-catalyzed method indicates that “(5-Bromo-3-fluoro-2-methoxyphenyl)methanol” might also be amenable to similar catalytic processes, potentially leading to the formation of complex polycyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure. For example, the presence of halogen atoms can significantly affect the compound's density, melting point, and reactivity. The crystallographic data provided for a related compound can give an indication of what to expect for “(5-Bromo-3-fluoro-2-methoxyphenyl)methanol”, such as its potential crystal structure and density. However, specific properties like solubility, boiling point, and reactivity with other chemicals would need to be empirically determined for a comprehensive analysis.

Scientific Research Applications

Organic Synthesis and Pharmaceutical Research

  • Synthesis of Novel Compounds

    Studies have highlighted the utility of halogenated and methoxy-substituted phenyl methanols in synthesizing diverse organic compounds. For example, fluorinated masked o-benzoquinones have been prepared through the oxidation of 4-fluoro-2-methoxyphenol, showcasing the compound's relevance in generating new fluorinated building blocks for synthetic chemistry (Patrick et al., 2004).

  • Chiral Intermediate Synthesis

    The compound serves as a precursor in the synthesis of chiral intermediates, such as in the enantioselective microbial reduction of substituted acetophenones to produce (S)-1-(2'-bromo-4'-fluoro phenyl)ethanol, a process showcasing its application in asymmetric synthesis and potential pharmaceutical applications (Patel et al., 2004).

Material Science and Polymer Research

  • Copolymer Synthesis: The molecule has been used in the synthesis of novel copolymers, where halogen and methoxy substituents play a critical role in defining the properties of the resulting materials. For instance, novel trisubstituted ethylenes, including ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, have been prepared and copolymerized with styrene, indicating its utility in developing new polymeric materials with potential applications in various industries (Kharas et al., 2016).

Antioxidant and Biological Activities

  • Antioxidant Properties: The structural motif of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol is found in compounds isolated from marine algae, which have demonstrated significant antioxidant activities. These studies highlight the potential of halogenated and methoxy-substituted phenyl methanols in discovering new natural antioxidants with applications in food preservation and pharmaceuticals (Li et al., 2011).

Environmental and Decontamination Studies

  • Decontamination Research: The kinetics of La3+-promoted methanolysis of S-aryl methylphosphonothioates, including compounds related to (5-Bromo-3-fluoro-2-methoxyphenyl)methanol, have been studied for potential methodologies in the decontamination of toxic byproducts of VX hydrolysis, demonstrating its relevance in environmental science and safety applications (Dhar et al., 2011).

Future Directions

“(5-Bromo-3-fluoro-2-methoxyphenyl)methanol” is used as a building block in the synthesis of various pharmaceuticals and other organic compounds. A related compound, 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene, is an antidiabetic agent that can be used to prepare Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus . This suggests potential future directions in the development of new pharmaceuticals.

properties

IUPAC Name

(5-bromo-3-fluoro-2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMACJKTPMUUGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1F)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628957
Record name (5-Bromo-3-fluoro-2-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-3-fluoro-2-methoxyphenyl)methanol

CAS RN

470668-69-0
Record name (5-Bromo-3-fluoro-2-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.